Product packaging for N-[(1R,2R)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-hydroxy-3-pyrrolidin-1-ylpropan-2-yl]octanamide;(2R,3R)-2,3-dihydroxybutanedioic acid(Cat. No.:CAS No. 928659-70-5)

N-[(1R,2R)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-hydroxy-3-pyrrolidin-1-ylpropan-2-yl]octanamide;(2R,3R)-2,3-dihydroxybutanedioic acid

Cat. No.: B1192694
CAS No.: 928659-70-5
M. Wt: 554.6 g/mol
InChI Key: VNGQLUTVKDPUJS-VUBSCCJGSA-N
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Description

Eliglustat tartrate is a potent and selective oral inhibitor of glucosylceramide synthase (GCS), making it a critical compound for research into substrate reduction therapy (SRT) for Gaucher disease type 1 (GD1) . GD1 is an inherited lysosomal storage disorder characterized by a deficiency in the enzyme glucocerebrosidase, leading to the accumulation of glucosylceramide (GL-1) in macrophages, forming 'Gaucher cells' in the liver, spleen, and bone marrow . By inhibiting the rate-limiting step in glycosphingolipid biosynthesis, eliglustat tartrate reduces the substrate load entering the lysosome, allowing the cell's residual enzyme activity to restore metabolic balance and prevent substrate accumulation . In clinical research, eliglustat tartrate has demonstrated efficacy in reducing spleen and liver volume and improving hematological parameters like hemoglobin levels and platelet counts in adults with GD1 . Its pharmacokinetics are significantly influenced by the CYP2D6 metabolizer status, which dictates appropriate dosing regimens in clinical settings . This compound is for research use only and is strictly not for diagnostic, therapeutic, or personal use. It is essential for scientists investigating the molecular pathways of lysosomal storage diseases and developing novel therapeutic strategies.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C27H42N2O10 B1192694 N-[(1R,2R)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-hydroxy-3-pyrrolidin-1-ylpropan-2-yl]octanamide;(2R,3R)-2,3-dihydroxybutanedioic acid CAS No. 928659-70-5

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Key on ui mechanism of action

α-galactosidase A is uptaken by cells via the mannose 6 phosphate receptor. Agalsidase alfa hydrolyzes globotriaosylceramide and other glycosphingolipids that would normally be hydrolyzed by endogenous α-galactosidase A. Preventing the accumulation of glycosphingolipids prevents or reduces the severity of manifestations of Fabry disease such as renal failure, cardiomyopathy, or cerebrovascular events.

CAS No.

928659-70-5

Molecular Formula

C27H42N2O10

Molecular Weight

554.6 g/mol

IUPAC Name

N-[(1R,2R)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-hydroxy-3-pyrrolidin-1-ylpropan-2-yl]octanamide;(2R,3R)-2,3-dihydroxybutanedioic acid

InChI

InChI=1S/C23H36N2O4.C4H6O6/c1-2-3-4-5-6-9-22(26)24-19(17-25-12-7-8-13-25)23(27)18-10-11-20-21(16-18)29-15-14-28-20;5-1(3(7)8)2(6)4(9)10/h10-11,16,19,23,27H,2-9,12-15,17H2,1H3,(H,24,26);1-2,5-6H,(H,7,8)(H,9,10)/t19-,23-;1-,2-/m11/s1

InChI Key

VNGQLUTVKDPUJS-VUBSCCJGSA-N

Isomeric SMILES

CCCCCCCC(=O)N[C@H](CN1CCCC1)[C@@H](C2=CC3=C(C=C2)OCCO3)O.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O

Canonical SMILES

CCCCCCCC(=O)NC(CN1CCCC1)C(C2=CC3=C(C=C2)OCCO3)O.C(C(C(=O)O)O)(C(=O)O)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Genz 112638;  Genz-112638;  Genz112638;  Eliglustat tartrate;  Eliglustat hemitartrate;  Brand name Cerdelga.

Origin of Product

United States

Molecular and Biochemical Mechanisms of Action of Eliglustat Tartrate

Specificity and Potency as a Glucosylceramide Synthase Inhibitor

Eliglustat (B216) is a highly potent and specific inhibitor of glucosylceramide synthase. tga.gov.aunih.govresearchgate.net Its development as a second-generation substrate reduction therapy was based on creating a more specific agent compared to earlier treatments. dovepress.com

The inhibitory potency of eliglustat has been quantified through the determination of its half-maximal inhibitory concentration (IC50) in various experimental systems. In cell-free assays using homogenates of Madin-Darby Canine Kidney (MDCK) cells, the IC50 for glucosylceramide synthase was found to be 115 nM. nih.gov The compound demonstrates even greater potency in intact cell models, which is attributed to its lipophilic nature allowing it to concentrate within cells. nih.gov In intact MDCK cells, the IC50 value for glucosylceramide synthase inhibition was 20 nM. nih.govselleckchem.com

Further studies have established IC50 values in the low nanomolar range, confirming its high potency. An IC50 of approximately 24 nM has been reported for the inhibition of glucosylceramide synthase. medchemexpress.commedkoo.commedchemexpress.comnih.gov This value corresponds to an IC50 of 10 ng/mL. drugbank.com Research on specific downstream effects showed that eliglustat inhibited the cell surface presentation of the ganglioside GM1 in K562 cells with a mean IC50 of 24 nM and the ganglioside GM3 in B16/F10 melanoma cells with a mean IC50 of 29 nM. medchemexpress.commedchemexpress.com

Inhibitory Potency (IC50) of Eliglustat
SystemTarget/EndpointIC50 ValueReference
MDCK Cell Homogenates (Cell-Free)Glucosylceramide Synthase115 nM nih.gov
Intact MDCK CellsGlucosylceramide Synthase20 nM nih.govselleckchem.com
GeneralGlucosylceramide Synthase24 nM (10 ng/mL) drugbank.commedchemexpress.commedkoo.com
Intact K562 CellsGM1 Cell Surface Presentation24 nM medchemexpress.commedchemexpress.com
Intact B16/F10 CellsGM3 Cell Surface Presentation29 nM medchemexpress.commedchemexpress.com

The inhibitory action of eliglustat is rooted in its structural similarity to ceramide, one of the natural substrates of glucosylceramide synthase. nih.govdovepress.comtga.gov.aunih.gov As a ceramide analog, eliglustat competitively inhibits the enzyme, preventing it from binding to endogenous ceramide and thus blocking the synthesis of glucosylceramide. nih.govdovepress.comnih.gov This mechanism of substrate mimicry is a key distinction from other classes of glucosylceramide synthase inhibitors. dovepress.comtga.gov.au

Enzyme Inhibition Kinetics: IC50 Values in Cell-Free Systems and Intact Cells

Selective Inhibition Profile

A defining feature of eliglustat is its high degree of specificity for glucosylceramide synthase, with minimal to no off-target activity against other enzymes, particularly other glycosidases. drugbank.comnih.govtga.gov.auselleck.co.jp

In vitro studies have demonstrated that eliglustat has very limited or no inhibitory effect on a range of related enzymes. nih.govselleck.co.jp This includes a lack of significant activity against the lysosomal enzyme glucocerebrosidase (acid β-glucosidase), which is the enzyme deficient in Gaucher disease. nih.gov The IC50 of eliglustat against lysosomal glucocerebrosidase and β-glucosidase I and II is greater than 2,500 μM. nih.gov For non-lysosomal glucosylceramidase, the IC50 is 1,600 μM. nih.gov Furthermore, eliglustat does not inhibit digestive disaccharidases such as sucrase or maltase at concentrations up to 10 μM. nih.govselleck.co.jp

Selectivity Profile of Eliglustat Against Other Enzymes
EnzymeIC50 Value (μM)Reference
Lysosomal Glucocerebrosidase>2500 nih.gov
β-Glucosidase I and II>2500 nih.gov
Non-Lysosomal Glucosylceramidase1600 nih.gov
Glycogen Debranching Enzyme>2500 nih.gov
SucraseNo inhibition up to 10 μM nih.gov
MaltaseNo inhibition up to 10 μM nih.gov

Eliglustat's mechanism and structure distinguish it from first-generation substrate reduction therapies, such as the iminosugar miglustat (B1677133). dovepress.comtga.gov.aurevclinesp.es While both inhibit the same target enzyme, their molecular structures and pharmacological properties differ significantly. tga.gov.aurevclinesp.es

Substrate Mimicry: Eliglustat is a ceramide analog, mimicking the lipid portion of the substrate. dovepress.comtga.gov.au In contrast, miglustat is an iminosugar that resembles the glucose moiety of glucosylceramide. dovepress.comtga.gov.au

Enzyme Selectivity: This structural difference contributes to eliglustat's more selective inhibition profile. nih.gov Miglustat inhibits intestinal disaccharidases at concentrations near its therapeutic IC50, an effect not observed with eliglustat. nih.govresearchgate.net

Blood-Brain Barrier Permeability: A critical pharmacological distinction is that eliglustat is a substrate for the P-glycoprotein efflux transporter and does not effectively cross the blood-brain barrier. tga.gov.aunih.govplos.org Miglustat, however, is able to penetrate the central nervous system. plos.org

Lack of Significant Activity Against Other Glycosidases (e.g., Lysosomal Glucocerebrosidase, Non-Lysosomal Glucosylceramidase)

Downstream Effects on Glycosphingolipid Synthesis Pathways

By inhibiting glucosylceramide synthase, eliglustat blocks the first committed step in the synthesis of a vast array of downstream glycosphingolipids (GSLs). nih.govdovepress.combiorxiv.org Glucosylceramide serves as the precursor for hundreds of more complex GSLs, including lactosylceramides, globosides, and gangliosides. nih.govnih.gov

Consequently, the inhibition of GL-1 synthesis leads to a dose-dependent reduction in the cellular levels of these downstream products. In vitro studies have confirmed that treatment with eliglustat reduces the levels of gangliosides such as GM1 and GM3 on cell surfaces. medchemexpress.commedchemexpress.comopenaccessjournals.com Research using RAW264.7 macrophage-like cells demonstrated that eliglustat treatment significantly inhibited the synthesis of not only glucosylceramide (GlcCer) but also its downstream derivatives Lactosylceramide (B164483) (LacCer) and Lc3 from the (neo)lacto-series. biorxiv.org This broad effect on the GSL biosynthetic pathway underlies its therapeutic action, preventing the accumulation of substrates that cannot be efficiently catabolized. europa.eueuropa.eu

Reduction of Glucosylceramide Formation from Ceramide and UDP-Glucose

Eliglustat tartrate specifically targets the initial and rate-limiting step in the biosynthetic pathway of glycosphingolipids. drugbank.com This crucial step involves the enzymatic action of glucosylceramide synthase, located in the Golgi apparatus, which catalyzes the transfer of a glucose molecule from UDP-glucose to ceramide, resulting in the formation of glucosylceramide. dovepress.comnih.govresearchgate.net

By acting as a competitive inhibitor, eliglustat obstructs the binding of the natural substrate, ceramide, to the active site of glucosylceramide synthase. dovepress.com This inhibition is highly specific and potent, with studies reporting an IC50 value—the concentration required to inhibit 50% of the enzyme's activity—of approximately 20 to 24 nM in intact cells. researchgate.netselleckchem.commedchemexpress.com This action effectively lowers the rate of glucosylceramide synthesis, thereby reducing the substrate load that accumulates within lysosomes in disease states like Gaucher disease. dovepress.comdrugbank.com

Impact on Higher Glycosphingolipids (e.g., Gangliosides GM1, GM3)

The inhibition of glucosylceramide synthase by eliglustat has a cascading effect, leading to a reduction in the synthesis of more complex downstream glycosphingolipids, including gangliosides like GM1 and GM3. nih.govopenaccessjournals.com Since glucosylceramide is the essential precursor for these higher-order glycosphingolipids, limiting its production directly curtails their formation. openaccessjournals.com

Gangliosides are integral to various cellular functions. The synthesis pathway for these molecules begins with glucosylceramide. Research has confirmed that eliglustat treatment leads to a decrease in the levels of these complex gangliosides. In vitro studies have shown that exposure to eliglustat tartrate resulted in decreased abundance of GM1 and GM3 gangliosides in cultured human and murine cell lines. openaccessjournals.comnih.govdovepress.com Clinical trial data from patients with type 1 Gaucher disease further corroborate these findings, demonstrating that treatment with eliglustat can lead to the normalization of plasma ganglioside GM3 levels. nih.govnih.gov This broad impact on the glycosphingolipid biosynthetic pathway highlights the comprehensive effect of eliglustat's mechanism of action.

Chemical Synthesis, Structural Elucidation, and Structure Activity Relationships

Academic Synthesis Pathways of Eliglustat (B216) Tartrate

Academic research has explored various synthetic routes to eliglustat, focusing on achieving the correct stereochemistry and developing efficient, scalable processes researchgate.netmdpi.comresearchgate.net. Eliglustat contains two chiral centers, both with (R) configuration in the final product tga.gov.au.

Key Synthetic Intermediates and Reaction Steps

Several key intermediates and reaction steps are common in academic synthesis pathways. One approach starts from 2,3-dihydrobenzo[b] wikipedia.orgnih.govdioxine-6-carbaldehyde. Key steps in this route include Sharpless asymmetric dihydroxylation and diastereoselective amination using chlorosulfonyl isocyanate (CSI) to construct the syn-1,2-amino alcohol motif mdpi.comresearchgate.net. A key intermediate in this pathway is a syn-1,2-amino alcohol derivative mdpi.comresearchgate.net.

Another synthetic strategy involves starting from D-serine. This route can feature a telescoped process to generate a keto intermediate, followed by a highly diastereoselective reduction using sodium borohydride (B1222165) to form a crucial alcohol intermediate with excellent diastereoselectivity researchgate.net.

A different approach utilizes a Ruthenium-catalyzed asymmetric transfer hydrogenation (DKR-ATH) reaction to obtain a key intermediate with high yield and enantioselectivity researchgate.netresearchgate.net. Amidation of a sterically hindered carboxylic acid is also an important optimized step in some syntheses researchgate.net.

Intermediate compounds mentioned in synthesis include N-(2-(2,3-dihydrobenzo[b] wikipedia.orgnih.govdioxin-6-yl)-2-oxoethyl)octanamide and N-(1-(2,3-dihydrobenzo[b] wikipedia.orgnih.govdioxin-6-yl)-1-oxo-3-(pyrrolidin-1-yl)propan-2-yl)octanamide google.com.

Enantioselective Synthesis Approaches

Enantioselective synthesis is crucial for obtaining the desired (1R,2R) stereochemistry of eliglustat tga.gov.au. Approaches include Sharpless asymmetric dihydroxylation and diastereoselective amination reactions mdpi.comresearchgate.net. Ruthenium(II)-catalyzed asymmetric transfer hydrogenation has also been employed as an efficient and scalable method for achieving enantioselectivity researchgate.netresearchgate.net. The diastereoselectivity in some amination reactions can be explained by competing SNi and SN1 mechanisms, with reaction conditions influencing the preference for the SNi pathway leading to retention of stereochemistry mdpi.comresearchgate.net.

Derivation and Optimization from D-threo-1-phenyl-2-decanoylamino-3-morpholino-propanol (PDMP) Analogs

Eliglustat was developed based on earlier inhibitors of glucosylceramide synthase, particularly D-threo-1-phenyl-2-decanoylamino-3-morpholino-propanol (PDMP) ijpsjournal.comdovepress.comphysiology.org. PDMP and its analogs were among the early compounds explored for inhibiting glycosphingolipid synthesis wikipedia.orgphysiology.org. Eliglustat is described as a ceramide analog and its structure is similar to that of D-threo-1-phenyl-2-decanoylamino-3-morpholino-propanol ijpsjournal.comdovepress.com.

Early work with PDMP analogs helped characterize a pharmacophore that guided the design of more potent inhibitors physiology.org. Optimization efforts focused on modifying the structure to improve properties such as potency, metabolic stability, and pharmacokinetic profile nih.govnih.gov. For instance, studies explored the effect of different fatty acyl chain substitutions on activity, bioavailability, and half-life, identifying the C8-substituted homolog (eliglustat) as having a suitable pharmacokinetic profile with limited loss of inhibitory activity researchgate.netnih.gov.

Structure-Activity Relationship (SAR) Studies for Glucosylceramide Synthase Inhibition

SAR studies have been instrumental in understanding how structural modifications to the eliglustat scaffold affect its inhibitory activity against glucosylceramide synthase nih.govacs.org. Eliglustat is a potent and specific inhibitor of this enzyme ijpsjournal.comtga.gov.aunih.govfda.gov.

Influence of Octanoyl Moiety and Benzodioxane Ring Substitutions

The octanoyl moiety and the benzodioxane ring are key structural components of eliglustat tga.gov.auorsinispecialtypharmacy.comfda.gov. SAR studies have investigated the impact of modifications to these regions.

Regarding the octanoyl moiety (the fatty acyl chain), the length and nature of this chain influence the compound's activity and pharmacokinetic properties researchgate.netnih.gov. The C8-substituted homolog (octanoyl) was found to have a favorable balance of inhibitory activity and pharmacokinetic profile compared to other chain lengths researchgate.netnih.gov.

For the benzodioxane ring, the electron density on this aromatic ring is critical for both potency and metabolic stability nih.gov. Replacement of the 3,4-ethylenedioxy moiety of the benzodioxane ring with other substituents, such as 4-trifluoromethoxy, has been explored to improve metabolic stability while retaining potency nih.gov. The SAR results indicate a requirement for an electron-donating atom at the 4-position of the aromatic ring for good inhibition of GlcCer synthase nih.gov. Modifications to the benzodioxane moiety are also involved in the primary metabolic pathways of eliglustat, which include sequential oxidation of this ring tga.gov.auorsinispecialtypharmacy.comnih.govfda.govwikidoc.org.

Stereochemical Requirements for Inhibitory Activity

The stereochemistry of eliglustat is critical for its inhibitory activity tga.gov.au. The molecule has two chiral centers with specific (1R,2R) configurations wikipedia.orgtga.gov.au. This specific stereochemistry, particularly the threo configuration derived from the PDMP analogs, is important for effective binding and inhibition of glucosylceramide synthase ijpsjournal.comdovepress.comunimi.it. The enantioselective synthesis approaches are designed to ensure the correct (1R,2R) stereochemistry is achieved researchgate.netmdpi.comresearchgate.netresearchgate.net.

Development of Novel Analogs for Enhanced Pharmacological Properties

Medicinal Chemistry Strategies for Improved Metabolic Stability

Eliglustat undergoes extensive metabolism, primarily mediated by cytochrome P450 (CYP) 2D6 and, to a lesser extent, CYP3A4 enzymes. This high clearance contributes to its pharmacokinetic profile. Early analog development efforts, such as the optimization that led to the analog CCG-203586, revealed rapid systemic clearance in preclinical models, highlighting the need for improved metabolic stability nih.gov.

Medicinal chemistry strategies to address this involved detailed metabolite identification studies to pinpoint the specific sites vulnerable to CYP-mediated oxidation nih.gov. For Eliglustat and its analogs, the benzodioxane ring was identified as a major site of metabolism nih.gov. Modifications to this moiety were explored to reduce metabolic lability. For instance, replacing the ethylenedioxy group of the benzodioxane ring with simpler monomethoxys was investigated, although these specific modifications did not lead to improved metabolic stability nih.gov. Fluorination of an aromatic ring in some analogs enhanced potency but did not improve metabolic stability nih.gov.

The goal of these strategies is to design analogs that are less susceptible to rapid enzymatic breakdown, thereby increasing systemic exposure and potentially improving the likelihood of reaching therapeutic concentrations in target tissues, including the brain nih.gov.

Design Considerations for Central Nervous System Penetration

A primary limitation of Eliglustat is its poor penetration of the BBB, rendering it ineffective for treating the neurological manifestations of glycosphingolipid storage diseases nih.govresearchgate.net. Research indicates that Eliglustat is a substrate for the efflux transporter P-glycoprotein (MDR1), which is highly expressed at the BBB and actively pumps many compounds out of the brain.

Therefore, a key design consideration for novel Eliglustat analogs is the ability to circumvent P-gp mediated efflux and enhance CNS penetration. Medicinal chemistry approaches have focused on modifying the structural properties of Eliglustat to reduce or eliminate its recognition by P-gp while maintaining potent inhibition of GCS.

Strategies employed include modulating physicochemical properties such as topological polar surface area (TPSA) and the number of rotatable bonds, which are known to influence a compound's ability to cross the BBB nih.gov. An analog, CCG-203586, was specifically designed with the aim of retaining GCS inhibitory activity while eliminating substrate specificity for the MDR1 transporter. Preclinical studies with CCG-203586 in mice demonstrated dose-dependent decreases in brain glucosylceramide levels, an effect not observed with Eliglustat, suggesting improved brain penetration.

Further optimization of the Eliglustat scaffold has continued with a focus on both improved CNS exposure and favorable pharmacokinetics guided by metabolic profiles nih.gov. An optimized analog (referred to as Compound 17 in one study) was reported to show significantly greater CNS exposure and activity compared to CCG-203586 in mouse models nih.gov. Another CNS-active GCS inhibitor, venglustat, based on a novel pharmacophore, has also been reported and shown to reduce brain glycolipids in murine models nih.gov.

Preclinical Pharmacology and Experimental Model Studies of Eliglustat Tartrate

In Vitro Cellular Pharmacology

Eliglustat (B216) tartrate's high degree of lipophilicity facilitates its ability to concentrate within cells. nih.gov Nonclinical studies have demonstrated that eliglustat is widely distributed into tissues, including the bone marrow. ijpsjournal.comijpsjournal.com Following intravenous administration, the volume of distribution in humans is 816 L, which suggests extensive tissue distribution. ijpsjournal.comeuropa.eu The drug is moderately bound to human plasma proteins, with a binding percentage ranging from 76% to 83%. ijpsjournal.comnih.gov It is primarily distributed in the plasma. ijpsjournal.comnih.gov

Eliglustat is a potent and specific inhibitor of glucosylceramide synthase, the enzyme responsible for the first step in the synthesis of most glycosphingolipids. ijpsjournal.comijpsjournal.comnih.gov This inhibition leads to a reduction in the accumulation of glucosylceramide (GL-1). ijpsjournal.comeuropa.eu In vitro studies have demonstrated the concentration-dependent effects of eliglustat. ijpsjournal.com

The half-maximal inhibitory concentration (IC50) of eliglustat for glucosylceramide synthase has been determined in several cell lines. In K562 human erythroleukemia cells, the IC50 is approximately 24 nmol/L. ijpsjournal.comijpsjournal.com In Madin-Darby canine kidney (MDCK) cell homogenates, the IC50 was 115 nM, while in intact MDCK cells, it was 20 nM. nih.gov This difference is attributed to the compound's lipophilicity and its tendency to concentrate within cells. nih.gov

Studies have also shown that eliglustat can decrease the levels of other glycosphingolipids. In cultured human erythroleukemia cells and murine melanoma cells, eliglustat tartrate was effective in reducing the levels of GM1 and GM3 gangliosides. dovepress.comnih.gov Furthermore, in MDA-MB-231 cells, eliglustat reduced the surface expression of ganglioside GD1a in a dose-dependent manner. researchgate.net

Table 1: In Vitro Inhibitory Activity of Eliglustat

Cell LineTargetIC50
K562Glucosylceramide Synthase~24 nmol/L. ijpsjournal.comijpsjournal.com
MDCK (homogenates)Glucosylceramide Synthase115 nM. nih.gov
MDCK (intact cells)Glucosylceramide Synthase20 nM. nih.gov
Human Erythroleukemia CellsGM1 and GM3 GangliosidesEffective reduction. dovepress.comnih.gov
Murine Melanoma CellsGM1 and GM3 GangliosidesEffective reduction. dovepress.comnih.gov
MDA-MB-231Ganglioside GD1aDose-dependent reduction. researchgate.net

It is noteworthy that eliglustat shows high specificity for glucosylceramide synthase, with minimal to no inhibitory activity against various other glycosidases, including α-glucosidase I and II, and both lysosomal and non-lysosomal glucosylceramidases. ijpsjournal.comijpsjournal.comdrugbank.com

Eliglustat has been shown to impact lysosomal biology and autophagy. biorxiv.org By inhibiting glucosylceramide synthase, it reduces the availability of glucosylceramide within lysosomes. ijpsjournal.comijpsjournal.com Studies in osteoclasts have identified eliglustat as an autophagy inhibitor that blocks autophagic flux by inhibiting autolysosomal degradation. biorxiv.org This leads to the accumulation of the autophagy substrate p62 and LC3-II. biorxiv.org

Transmission electron microscopy revealed that eliglustat treatment in RAW264.7 cells caused an accumulation of single-membrane autolysosomes, similar to the effects of chloroquine (B1663885) and bafilomycin A1. biorxiv.org It also led to a significant increase in the area of LAMP2 puncta, a lysosomal marker, suggesting an increase in lysosomes and/or autolysosomes. biorxiv.org

In fibroblasts from patients with neuronopathic Gaucher disease (types 2 and 3), eliglustat enhanced the formation of lysosomal and late endosomal compartments and improved autophagy, a response that was independent of GBA mutations. plos.org It has been suggested that by altering the composition of glycosphingolipids, eliglustat can prevent lysosomal degradation. tandfonline.com Specifically, blocking the formation of glucosylceramide and lactosylceramide (B164483) with eliglustat disrupts autophagy. tandfonline.com

Concentration-Dependent Reduction of Glucosylceramide and Glycosphingolipids in Various Cell Lines

In Vivo Pharmacodynamics in Animal Models

In vivo studies in animal models have consistently demonstrated the ability of eliglustat to reduce glucosylceramide levels in various peripheral tissues. Administration of eliglustat to normal mice, rats, and dogs resulted in a significant decrease in glucosylceramide content in the spleen, liver, and kidneys. hres.catargetmol.com These findings provided early proof-of-concept for eliglustat as a substrate reduction therapy. hres.ca

The efficacy of eliglustat has been extensively evaluated in genetically engineered mouse models that mimic Gaucher disease.

In the gbaD409V/null mouse model , oral administration of eliglustat demonstrated significant, dose-dependent reductions in glucosylceramide accumulation in the liver, spleen, and lungs. nih.govnih.gov In young, presymptomatic mice treated for 10 weeks, eliglustat prevented the formation of Gaucher cells. nih.gov In older, symptomatic mice with pre-existing glucosylceramide accumulation, a 10-week treatment with 150 mg/kg/day of eliglustat resulted in a 40-60% reduction in glucosylceramide levels in the spleen, lung, and liver and a significant decrease in the appearance of new Gaucher cells in the liver. ijpsjournal.comijpsjournal.comnih.gov In this model, a 150 mg/kg/day dose led to glucosylceramide levels in the liver, lung, and spleen that were 60%, 40%, and 75% of those in control animals, respectively. google.com

The 4L;C mouse model* (V394L/V394L + saposin C-/-), which develops neuronopathic Gaucher disease, has also been used to study the effects of eliglustat and related compounds. plos.orgmdpi.com While eliglustat itself does not readily cross the blood-brain barrier, studies with brain-penetrant analogs have shown promise. plos.orgnih.gov For instance, a small molecule inhibitor of glucosylceramide synthase with CNS access, Genz-682452, was evaluated in this model. researchgate.net Treatment with Genz-682452 reduced brain glycolipid levels by over 40%, lessened gliosis and paresis, and increased lifespan by approximately 30%. researchgate.net Another study in the 4L;C* model showed that isofagomine, a pharmacological chaperone, extended lifespan and increased GCase activity in the brain and visceral tissues. frontiersin.org Intravenous transplantation of iPSC-derived neural precursor cells in 4L;C* mice also showed therapeutic potential, improving sensorimotor function and prolonging lifespan. nih.gov

Table 2: Efficacy of Eliglustat in the gbaD409V/null Mouse Model

Age of MiceTreatmentDurationOutcome
Young (presymptomatic)75 or 150 mg/kg/day10 weeksDose-dependent reduction of GlcCer in liver, spleen, and lung; prevention of Gaucher cell formation. nih.gov
Older (symptomatic)150 mg/kg/day10 weeks40-60% reduction of GlcCer in spleen, lung, and liver; significant reduction in new Gaucher cells in the liver. ijpsjournal.comijpsjournal.comnih.gov

Evaluation in Animal Models of Other Lysosomal Storage Disorders (e.g., Fabry Disease Mouse Model)

Initial proof-of-principle studies for eliglustat were conducted in mouse models of Fabry disease. nih.gov This was partly because, at the time, the available mouse model for Gaucher disease had limitations, such as early neonatal death. nih.gov In a mouse model of Fabry disease, eliglustat tartrate demonstrated its ability to lower the accumulation of globotriaosylceramide (GL-3), the primary substrate that builds up in this disorder. nih.gov

When comparing the efficacy of substrate reduction therapy (SRT) with eliglustat to enzyme replacement therapy (ERT) in the Fabry mouse model, differential effects were observed across various tissues. SRT was found to be more effective in the kidney, while ERT showed greater efficacy in the heart and liver. nih.gov However, eliglustat was not effective in addressing substrate accumulation in the central nervous system of these models, a result attributed to its nature as a P-glycoprotein substrate, which limits its ability to cross the blood-brain barrier. nih.govoaepublish.com

Studies using transformed lymphoblasts from Fabry disease patients also showed that an analog of eliglustat could rapidly reduce levels of glucosylceramide and globotriaosylceramide. nih.gov These preclinical findings in Fabry disease models were instrumental in demonstrating the potential of glucosylceramide synthase inhibition as a therapeutic strategy for glycosphingolipid storage disorders beyond Gaucher disease. nih.govmdpi.com

Combinatorial Therapeutic Approaches with Enzyme Replacement in Animal Models

The potential of combining eliglustat with enzyme replacement therapy (ERT) has been explored in preclinical animal models, particularly for Gaucher and Fabry diseases. In a mouse model of Gaucher disease (Asp409Val/null), studies examined the effects of eliglustat administered alone, in combination with imiglucerase (B1177831) (an ERT), and sequentially after ERT. openaccessjournals.com The findings indicated that the combination therapy yielded the best response profile in reducing the re-accumulation of glucosylceramide-1 (GL-1) in the liver and spleen. openaccessjournals.com

Similarly, in a mouse model of Fabry disease, combining SRT with ERT was found to have an additive and complementary therapeutic effect. oaepublish.com This combination approach may offer benefits such as allowing for a reduced frequency of ERT infusions. oaepublish.com Research in a Fabry mouse model also suggested that the combination of ERT with SRT could decrease the number of vacuolated neurons in the dorsal root ganglia. researchgate.net These preclinical studies highlight the potential of a dual-pronged approach, simultaneously reducing the production of the substrate with eliglustat while clearing the accumulated substrate with ERT.

Preclinical Pharmacokinetics and Metabolism

Absorption, Distribution, and Elimination in Animal Species (e.g., Mice, Rats, Dogs)

Preclinical pharmacokinetic studies of eliglustat have been conducted in several animal species, including mice, rats, and dogs, revealing important characteristics of its absorption, distribution, and elimination.

Following intravenous administration, eliglustat demonstrated a wide distribution to tissues. europa.eu The volume of distribution was reported to be approximately four times the normal body water in preclinical models. nih.gov In mice and rats, tissue distribution studies with radioactively labeled eliglustat showed extensive distribution, with the highest concentrations found in the gastrointestinal tract, liver, adrenal gland, and kidney. tga.gov.au Low levels of radioactivity were detected in the brain, with most of it associated with the pituitary gland, indicating limited passage across the blood-brain barrier. nih.govtga.gov.au Plasma protein binding was high in laboratory animals. tga.gov.au

The oral bioavailability of eliglustat was found to be 39% in rats and 44% in dogs. nih.gov However, in healthy CYP2D6 extensive metabolizers (EMs), the oral bioavailability is low, at less than 5%, which is attributed to significant first-pass metabolism. europa.eudrugbank.com The majority of the drug is eliminated through feces, primarily as metabolites. nih.goveuropa.eu

The elimination half-life after a 5 mg/kg intravenous dose was 16 minutes in mice, 24 minutes in rats, and 68 minutes in dogs. nih.gov Clearance rates were 6.3 L/h/kg in mice, 8.9 L/h/kg in rats, and 4.4 L/h/kg in dogs for the same intravenous dose. nih.gov

Table 1: Preclinical Pharmacokinetic Parameters of Eliglustat in Animal Models

Parameter Mice Rats Dogs
Elimination Half-Life (IV) 16 min 24 min 68 min
Clearance (IV) 6.3 L/h/kg 8.9 L/h/kg 4.4 L/h/kg
Oral Bioavailability 39% (GS-441524) frontiersin.org 39% nih.gov 44% nih.gov
Volume of Distribution ~4x body water ~4x body water ~4x body water
Primary Route of Elimination Feces (as metabolites) Feces (as metabolites) Feces (as metabolites)

Data compiled from multiple preclinical studies. nih.govfrontiersin.org

Metabolite Identification and Characterization in Preclinical Systems

Metabolite identification studies for eliglustat have been conducted in preclinical species such as rats, rabbits, and monkeys, as well as in human systems, to understand its biotransformation. fda.gov The primary metabolic pathways for eliglustat involve the sequential oxidation of its octanoyl moiety and the 2,3-dihydro-1,4-benzodioxane moiety. drugbank.com This process results in the formation of several oxidative metabolites. drugbank.com

In these preclinical systems, the majority of the administered eliglustat dose is excreted as metabolites in the urine and feces. ijpsjournal.com One of the major human metabolites identified is Genz-399240. tga.gov.au Studies have shown that while metabolites of eliglustat can inhibit glucosylceramide synthase, they only do so at concentrations that exceed clinical exposure levels. tga.gov.au Crucially, no active metabolites of eliglustat have been identified. ijpsjournal.comnih.gov

Hepatic Metabolic Pathways: Role of Cytochrome P450 Enzymes (e.g., CYP2D6, CYP3A4)

The metabolism of eliglustat is primarily mediated by the cytochrome P450 (CYP) enzyme system in the liver. ijpsjournal.com In vitro and preclinical studies have established that CYP2D6 is the principal enzyme responsible for its metabolism, with a lesser contribution from CYP3A4. openaccessjournals.comeuropa.eudrugbank.comeuropa.eu This enzymatic breakdown is a key factor in the drug's clearance from the body. drugbank.com

The significant role of CYP2D6 was demonstrated in human liver microsomal enzyme assays. nih.govopenaccessjournals.com The activity of these enzymes can be influenced by co-administered drugs that are inhibitors or inducers of CYP2D6 or CYP3A4, potentially altering eliglustat plasma concentrations. europa.eueuropa.eu For instance, co-administration with a strong CYP3A inducer like rifampicin (B610482) resulted in an approximately 85% decrease in eliglustat exposure. europa.eu Conversely, inhibitors of these pathways can lead to elevated plasma levels of eliglustat. hres.ca

The dependence on these metabolic pathways, particularly the highly polymorphic CYP2D6 enzyme, underscores the importance of a patient's metabolic status in determining drug exposure. openaccessjournals.com

Contribution of Efflux Transporters (e.g., P-glycoprotein) to Tissue Distribution

The tissue distribution of eliglustat is significantly influenced by the action of efflux transporters, most notably P-glycoprotein (P-gp). nih.gov Preclinical and in vitro studies have confirmed that eliglustat is a substrate for P-gp. nih.govopenaccessjournals.comeuropa.eunih.gov

Physiologically-Based Pharmacokinetic (PBPK) Modeling for Preclinical Prediction

Physiologically-based pharmacokinetic (PBPK) modeling has been instrumental in the preclinical assessment of eliglustat tartrate, providing a quantitative framework to predict its absorption, distribution, metabolism, and excretion (ADME) characteristics. certara.com These models integrate in vitro data with physiological and anatomical parameters to simulate the drug's behavior in vivo.

A key application of PBPK modeling for eliglustat has been to understand and predict the impact of genetic polymorphisms, particularly in the cytochrome P450 2D6 (CYP2D6) enzyme, on its pharmacokinetics. nih.gov Eliglustat is primarily metabolized by CYP2D6, with a smaller contribution from CYP3A4. certara.com PBPK models have been developed and validated using pharmacokinetic data from healthy adult volunteers with different CYP2D6 metabolizer statuses (e.g., poor, intermediate, and extensive metabolizers). nih.govresearchgate.net These models have successfully predicted the single-dose and steady-state maximum concentration (Cmax) and area under the concentration-time curve (AUC) of eliglustat when administered alone or with interacting drugs like ketoconazole (B1673606) (a strong CYP3A4 inhibitor) and paroxetine (B1678475) (a strong CYP2D6 inhibitor). nih.govresearchgate.net

The predictive power of these models has been crucial in several aspects. For instance, PBPK simulations have been used to explore untested drug-drug interaction (DDI) scenarios, particularly in situations where both CYP2D6 and CYP3A4 pathways are partially inhibited. nih.govresearchgate.net This has helped in formulating dosing recommendations and identifying contraindications without the need for extensive clinical trials. certara.com Furthermore, these models have been employed to extrapolate eliglustat's pharmacokinetics to special populations, such as pediatric patients, to propose safe and effective dosing regimens for potential new indications. nih.gov

The development of a robust PBPK model for eliglustat involved several steps. Initially, data from preclinical studies in various animal species (mice, rats, dogs, and monkeys) helped to establish the basic pharmacokinetic properties, such as rapid gastrointestinal absorption and low bioavailability due to significant first-pass metabolism. tga.gov.au This information, combined with in vitro metabolism data, formed the foundation for building the initial PBPK model. The model was then refined and validated using clinical data from Phase 1 studies in healthy volunteers. nih.govfda.gov The final model incorporated time-dependent inhibition of CYP2D6 to account for the observed nonlinear pharmacokinetics of eliglustat. fda.gov

Table 1: PBPK Model Predictive Performance for Eliglustat

Parameter Condition Model Prediction vs. Observed Data Reference
Cmax and AUC Single and steady-state doses Within 50-150% of observed values nih.govresearchgate.net
Cmax and AUC Co-administration with ketoconazole Within 50-150% of observed values nih.govresearchgate.net
Cmax and AUC Co-administration with paroxetine Within 50-150% of observed values nih.govresearchgate.net

Observed Nonlinear Pharmacokinetics in Animal Studies

Preclinical investigations in animal models have consistently demonstrated nonlinear pharmacokinetics for eliglustat tartrate. This nonlinearity is characterized by a greater than proportional increase in plasma exposure with increasing doses.

In multiple-dose studies in healthy volunteers, higher than expected plasma concentrations of eliglustat were observed, indicating drug accumulation that was not predicted by single-dose pharmacokinetics. nih.gov Steady state was typically reached after approximately 60 hours of twice-daily dosing. nih.gov Similar findings of nonlinear pharmacokinetics and a two-fold accumulation in AUC and Cmax with repeated administration were noted in other studies. google.com

The primary reason for this nonlinearity is the time-dependent inhibition of its own metabolism, primarily mediated by CYP2D6. fda.gov In animal studies, this phenomenon was also evident. For example, in dogs, while single-dose studies showed rapid absorption, repeated dosing led to accumulation. tga.gov.augoogle.com The bioavailability of eliglustat was generally low across all species tested (mice, rats, dogs, and monkeys), ranging from 0.8% to 12%, which is attributed to extensive first-pass metabolism. tga.gov.au

The nonlinear pharmacokinetic profile was also observed in a study where the co-administration of paroxetine, a potent CYP2D6 inhibitor, with eliglustat resulted in a 7-fold increase in Cmax and a 9-fold increase in AUC compared to multiple-dose administration of eliglustat alone. google.com This highlights the significant role of CYP2D6 in eliglustat's clearance and the saturable nature of this metabolic pathway at therapeutic doses.

Table 2: Summary of Nonlinear Pharmacokinetic Observations in Preclinical and Early Phase Studies

Observation Species/Study Type Finding Reference
Drug Accumulation Healthy Volunteers (Multiple Dose) Higher than expected plasma concentrations nih.gov
Accumulation Ratio General 2-fold accumulation in AUC and Cmax with repeated administration google.com
Bioavailability Mice, Rats, Dogs, Monkeys Low (0.8% to 12%) tga.gov.au
Effect of CYP2D6 Inhibition Co-administration with Paroxetine 7-fold increase in Cmax, 9-fold increase in AUC google.com

Electrophysiological Profile in Preclinical Models and In Vitro Systems

Ion Channel Modulation (e.g., hERG, NaV1.5, CaV1.2)

In vitro studies have demonstrated that at supratherapeutic concentrations, eliglustat can modulate the activity of several cardiac ion channels, which are crucial for normal cardiac electrophysiology. researchgate.netnih.govnih.gov These channels include the human Ether-à-go-go-Related Gene (hERG) potassium channel, the cardiac sodium channel (NaV1.5), and the L-type calcium channel (CaV1.2). tga.gov.aunih.gov

The hERG channel, which conducts the rapid delayed rectifier potassium current (IKr), is a key component in cardiac repolarization. evotec.comcriver.com Inhibition of the hERG channel by eliglustat has been observed in vitro. tga.gov.aunih.gov One study reported an IC50 value of 730 nM for hERG inhibition. nih.gov Another study noted significant inhibition of the hERG tail current in HEK293 cells with an IC50 of 0.35 µg/mL. fda.gov

Eliglustat also exhibits inhibitory effects on the NaV1.5 and CaV1.2 channels, although at higher concentrations compared to hERG. tga.gov.aunih.gov The IC50 values for NaV1.5 and CaV1.2 inhibition have been reported to be 11,000 nM and 25,000 nM, respectively. nih.gov The inhibition of these channels, which are responsible for the depolarization phase of the cardiac action potential, can lead to changes in the PR interval and QRS duration. researchgate.net

It is important to note that the concentrations of eliglustat required to produce significant inhibition of these ion channels in vitro are considerably higher than the therapeutic plasma concentrations observed in clinical practice, especially when dosing is guided by CYP2D6 metabolizer status. researchgate.netnih.govnih.gov This provides a wide safety margin concerning potential cardiac effects. researchgate.netnih.gov

Table 3: In Vitro Inhibitory Effects of Eliglustat on Cardiac Ion Channels

Ion Channel IC50 Reference
hERG (IKr) 730 nM nih.gov
hERG (IKr) 0.35 µg/mL fda.gov
NaV1.5 (INa) 11,000 nM nih.gov
CaV1.2 (ICa,L) 25,000 nM nih.gov

Electrocardiographic Parameters in Animal Models (e.g., QRS Duration, PR Interval)

Preclinical studies in animal models, particularly in dogs, have shown that eliglustat can induce changes in electrocardiographic (ECG) parameters at concentrations significantly higher than those achieved at therapeutic doses in humans. europa.eueuropa.eu These changes primarily involve prolongation of the PR interval and the QRS duration. tga.gov.aunih.gov

In short-term studies in dogs, increases in the PR and QRS intervals were observed. tga.gov.au A dose-dependent increase in both QRS duration and PR interval was noted at oral doses between 10 and 80 mg/kg. nih.gov These effects are consistent with the in vitro findings of sodium and calcium channel modulation. fda.govnih.gov For instance, effects on the PR and QRS intervals were seen in dog telemetry and cardiac conduction studies at concentrations that were 14-fold higher than the predicted human total plasma Cmax. europa.eueuropa.eu

In an ex-vivo electrophysiology study using dog Purkinje fibers, sodium ion channel-mediated effects were observed at concentrations that were 2-fold the predicted human unbound plasma Cmax. europa.eueuropa.eu While there was a tendency for an increased heart rate at a high dose of 80 mg/kg, no significant effect on the Q-T interval was observed in dogs at doses up to this level. nih.gov However, in some studies, increases in QTc intervals were noted at higher exposures. fda.gov

It is crucial to emphasize that these ECG changes in animal models occurred at eliglustat concentrations that are substantially elevated compared to the therapeutic range in humans. europa.eueuropa.eu Long-term studies in dogs at exposure levels similar to those that caused effects in short-term studies did not show changes in ECG parameters. tga.gov.au

Table 4: Summary of Preclinical ECG Findings in Animal Models

ECG Parameter Animal Model Observation Exposure Level Reference
PR Interval Dog Increased 14-fold predicted human total plasma Cmax europa.eueuropa.eu
QRS Duration Dog Increased 14-fold predicted human total plasma Cmax europa.eueuropa.eu
PR Interval Dog Dose-dependent increase 10-80 mg/kg p.o. nih.gov
QRS Duration Dog Dose-dependent increase 10-80 mg/kg p.o. nih.gov
Sodium Channel Effects Dog Purkinje Fibers (ex-vivo) Observed 2-fold predicted human unbound plasma Cmax europa.eueuropa.eu

Advanced Analytical Methodologies for Eliglustat Tartrate Research

Chromatographic Techniques for Quantification and Impurity Profiling

Chromatographic methods are fundamental in the analytical workflow of eliglustat (B216) tartrate, enabling the separation and quantification of the active pharmaceutical ingredient (API) from related substances.

Reverse-phase high-performance liquid chromatography (RP-HPLC) is a widely employed technique for the routine analysis of eliglustat tartrate. Several stability-indicating HPLC methods have been developed and validated according to the International Council for Harmonisation (ICH) guidelines. researchgate.net

One such method utilizes a HiQSil C-18 column (250 mm x 4.6 mm, 5 µm) with a mobile phase composed of acetonitrile (B52724) and 0.1% orthophosphoric acid (40:60 v/v), adjusted to a pH of 3.0. researchgate.net The analysis is performed at a flow rate of 0.7 mL/min, with detection carried out using a photodiode array (PDA) detector. researchgate.net This method demonstrated good linearity over a concentration range of 10-50 µg/mL, with a high correlation coefficient (R² = 0.9995). researchgate.net The limit of detection (LOD) and limit of quantification (LOQ) were found to be 0.23 µg/mL and 0.68 µg/mL, respectively. researchgate.net

Another validated RP-HPLC method employs a different set of parameters, including a mobile phase of 0.1% orthophosphoric acid (pH 3) and acetonitrile in a 30:70 v/v ratio, with a flow rate of 1.5 ml/min and UV detection at 260 nm. zenodo.org This method showed linearity in the concentration range of 84 to 420 μg/ml, with a regression of 0.9979. zenodo.org

These validated HPLC methods are specific, accurate, precise, and robust, making them suitable for the routine quality control of eliglustat tartrate in pharmaceutical formulations.

Table 1: Exemplary HPLC Method Parameters for Eliglustat Tartrate Analysis

Parameter Method 1 Method 2
Stationary Phase HiQSil C-18 (250 mm x 4.6 mm, 5 µm) C18 Column
Mobile Phase Acetonitrile: 0.1% Orthophosphoric Acid (40:60 v/v), pH 3.0 0.1% Orthophosphoric Acid (pH 3): Acetonitrile (30:70 v/v)
Flow Rate 0.7 mL/min 1.5 mL/min
Detection PDA Detector 260 nm
Retention Time 5.9 min 2.144 min
Linearity Range 10-50 µg/mL 84-420 µg/mL
Correlation Coefficient (R²) 0.9995 0.9979
LOD 0.23 µg/mL Not Reported

| LOQ | 0.68 µg/mL | Not Reported |

For more rapid and efficient separations, Ultra-Performance Liquid Chromatography (UPLC) methods have been developed. These methods utilize columns with smaller particle sizes (typically < 2 µm), leading to higher resolution and sensitivity in a shorter analysis time.

A stability-indicating UPLC method was developed to separate eliglustat from its degradation products. tandfonline.com This method uses an Acquity BEH C-18 column (100 x 2.1 mm; 1.7 µm) with a gradient elution program. tandfonline.comresearchgate.net The mobile phase consists of 0.05% v/v of trifluoroacetic acid in water (A) and 0.05% v/v of trifluoroacetic acid in acetonitrile (B). tandfonline.com The short run time of 8.0 minutes makes this method highly efficient for high-throughput analysis. tandfonline.comresearchgate.net This UPLC method is also compatible with mass spectrometry, facilitating the identification of unknown impurities. tandfonline.comresearchgate.net

Eliglustat tartrate possesses two chiral centers, meaning it can exist as four potential stereoisomers. researchgate.net As different stereoisomers can have varying pharmacological and toxicological profiles, their separation and quantification are critical. researchgate.net

A highly sensitive enantiospecific method using ultra-high performance supercritical fluid chromatography with tandem mass spectrometry (UPC² SFC-MS) has been developed for this purpose. researchgate.netresearchgate.net This "green" chromatographic technique utilizes a Chiralcel OX-3 column (4.6 x 150 mm, 3 µm) with a mobile phase of CO2 and a co-solvent of 0.5% diethylamine (B46881) in an ethanol:methanol (1:1) mixture. researchgate.netresearchgate.net This method successfully separates the desired trans-(R,R) isomer from the trans-(S,S), cis-(R,S), and cis-(S,R) isomers. researchgate.netresearchgate.net The method demonstrated good linearity from 0.25 to 7.5 µg/mL, with a detection limit of 0.08 µg/mL and a quantification limit of 0.25 µg/mL. researchgate.net

Ultra-Performance Liquid Chromatography (UPLC) for Enhanced Separation

Spectrometric Characterization of Degradation Products and Metabolites

Spectrometric techniques are indispensable for the structural elucidation of unknown compounds, such as degradation products and metabolites of eliglustat tartrate.

Forced degradation studies have shown that eliglustat tartrate is susceptible to degradation under acidic and oxidative stress conditions. researchgate.nettandfonline.com LC-MS/MS and HRMS are powerful tools for identifying the structures of the resulting degradation products.

In one study, two novel degradation products were identified following forced degradation. tandfonline.comresearchgate.net These were isolated using preparative HPLC and their structures were elucidated using HRMS and 2D-NMR. tandfonline.comresearchgate.net The degradation products were identified as the cis-diastereoisomer of eliglustat and an N-Oxide impurity. tandfonline.comresearchgate.net

The quantification of eliglustat in biological matrices, such as rat plasma, has been achieved using a UPLC-MS/MS method. researchgate.netnih.gov This method employed an Acquity BEH C18 column and a XEVO TQ-S triple quadrupole tandem mass spectrometer with an electrospray ionization (ESI) source in positive-ion mode. researchgate.netnih.gov The precursor-to-product ion transition of m/z 405.4 → 84.1 was monitored for eliglustat. researchgate.netnih.gov

While mass spectrometry provides information on the mass-to-charge ratio and fragmentation patterns, Nuclear Magnetic Resonance (NMR) spectroscopy is crucial for definitively determining the chemical structure of molecules. 2D-NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), provide detailed information about the connectivity of atoms within a molecule.

The structures of the novel degradation products of eliglustat, the cis-diastereoisomer and the N-Oxide impurity, were confirmed using extensive 2D-NMR studies in conjunction with HRMS. researchgate.netresearchgate.net This combination of spectrometric techniques provides a comprehensive and unambiguous structural characterization of related substances.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and High-Resolution Mass Spectrometry (HRMS)

Stability-Indicating Method Development for Research Formulations

The development of stability-indicating analytical methods is a critical component of pharmaceutical research and development. These methods are essential for accurately determining the stability of a drug substance by separating the intact drug from any potential degradation products that may form under various stress conditions. For eliglustat tartrate, a potent inhibitor of glucosylceramide synthase, robust stability-indicating methods have been developed to ensure its quality and integrity in research formulations. researchgate.nettandfonline.com

Forced Degradation Studies under Varied Stress Conditions

Forced degradation, or stress testing, is the process of subjecting a drug compound to exaggerated storage conditions to accelerate its decomposition. This process is fundamental to developing and validating stability-indicating methods as outlined by the International Conference on Harmonisation (ICH) guidelines. researchgate.netindiandrugsonline.org Research on eliglustat tartrate has involved extensive forced degradation studies to understand its stability profile. tandfonline.comtandfonline.com

The compound was exposed to a range of stress conditions, including acid and base hydrolysis, oxidation, heat, and light. researchgate.nettandfonline.com In these studies, eliglustat tartrate demonstrated significant degradation under acidic and oxidative (peroxide) stress. researchgate.nettandfonline.comresearchgate.net Conversely, the drug remained relatively stable when subjected to basic, neutral, thermal, and photolytic stress conditions. researchgate.nettandfonline.comtandfonline.com

The specific conditions applied during these studies provide insight into the compound's lability. For instance, acid degradation was induced using 1.0 N hydrochloric acid at 60°C for 3 hours, while oxidative stress was applied using 3% hydrogen peroxide at 60°C for 2 hours. tandfonline.com Basic stress conditions involved exposure to 1N sodium hydroxide (B78521) at 60°C for 2 hours. tandfonline.com Solid-state stress testing included exposure to thermolytic (60°C for 3 days) and photolytic (UV light at 254 nm for 3 days) conditions. tandfonline.com

The development of a stability-indicating Reverse Phase Ultra-Performance Liquid Chromatography (RP-UPLC) method was crucial for separating eliglustat from the impurities generated during these stress tests. researchgate.nettandfonline.com Chromatographic separation was successfully achieved using an Acquity BEH C18 column (100 x 2.1 mm, 1.7 µm) with a short run time of 8.0 minutes, demonstrating the method's efficiency. researchgate.nettandfonline.comresearchgate.net

Stress ConditionParametersObserved Degradation
Acidic1.0 N HCl, 60°C, 3 hoursSignificant degradation
Basic1.0 N NaOH, 60°C, 2 hoursStable
Oxidative3% H₂O₂, 60°C, 2 hoursSignificant degradation
Thermal60°C, 3 days (solid state)Stable
PhotolyticUV light at 254 nm, 3 days (solid state)Stable
Neutral (Hydrolysis)WaterStable

Identification and Characterization of Novel Degradation Products

A key outcome of the forced degradation studies on eliglustat tartrate was the formation and subsequent identification of two previously unreported degradation products (DPs). researchgate.nettandfonline.comtandfonline.com The isolation of these novel impurities was accomplished using preparative high-performance liquid chromatography (Prep-HPLC). researchgate.nettandfonline.com

Following isolation, advanced analytical techniques were employed to elucidate the structures of these degradation products. The characterization process relied on high-resolution mass spectrometry (HRMS) and two-dimensional nuclear magnetic resonance (2D-NMR) spectroscopy. researchgate.nettandfonline.comtandfonline.com

The identified degradation products were:

DP-1: Characterized as the cis-diastereoisomer of Eliglustat. researchgate.nettandfonline.comtandfonline.comresearchgate.net

DP-2: Identified as the N-Oxide impurity of Eliglustat. researchgate.nettandfonline.comtandfonline.comresearchgate.net

The developed stability-indicating UPLC method was capable of separating these two degradation products from the parent eliglustat peak, proving its specificity. researchgate.netresearchgate.net This analytical method is also compatible with liquid chromatography-mass spectrometry (LC-MS), which is instrumental for identifying unknown impurities that may arise during the manufacturing process or upon storage. researchgate.nettandfonline.com The validation of this method confirmed its specificity, precision, linearity, and accuracy for quantifying both eliglustat and its characterized impurities. researchgate.netresearchgate.net

Degradation ProductIdentityCharacterization Techniques
DP-1cis-diastereoisomer of EliglustatHRMS, 2D-NMR
DP-2N-Oxide impurity of EliglustatHRMS, 2D-NMR

Mechanistic Research on Drug Drug Interactions and Pharmacogenomics Preclinical Focus

In Vitro Inhibition and Induction Potential of Cytochrome P450 Enzymes

Eliglustat (B216) is primarily metabolized by Cytochrome P450 2D6 (CYP2D6) and to a lesser extent by CYP3A4. tga.gov.autga.gov.audovepress.comnih.gov In vitro studies have been crucial in elucidating the potential for drug-drug interactions by examining the inhibitory and inductive effects of eliglustat on various CYP450 enzymes.

Competitive and Time-Dependent Inhibition Profiles

In vitro studies have demonstrated that eliglustat exhibits a competitive inhibitory effect on CYP2D6 and CYP3A4. fda.gov The apparent inhibition constant (Ki) for CYP2D6 was determined to be 5.82 μM. fda.gov For CYP3A4, the inhibitory effect was inconsistent across studies; one study using midazolam as the probe substrate showed inhibition with a Ki of 27.0 μM, while another using testosterone (B1683101) as the probe substrate did not observe inhibition. tga.gov.aufda.gov

Furthermore, eliglustat has been identified as a time-dependent inhibitor of CYP2D6. fda.govnih.gov This indicates that the inhibitory effect of eliglustat on this enzyme can increase with the duration of exposure.

Conversely, in vitro assessments showed no direct or time-dependent inhibition of other major CYP450 isozymes, including CYP1A2, CYP2A6, CYP2B6, CYP2C8, CYP2C9, CYP2C19, CYP2E1, and CYP2J2, at concentrations up to 50 μM. tga.gov.au This suggests a low likelihood of clinically relevant drug-drug interactions mediated by eliglustat's inhibition of these particular enzymes. tga.gov.au Some metabolites of eliglustat have also been found to competitively inhibit CYP2D6. tga.gov.au

It is important to note that eliglustat does not appear to cause in vitro enzyme induction. fda.gov

Table 1: In Vitro Inhibition of CYP450 Enzymes by Eliglustat

CYP Isozyme Inhibition Type Ki (μM) Probe Substrate Notes
CYP2D6 Competitive, Time-Dependent 5.82 Not Specified Clinically relevant inhibition is expected. fda.gov
CYP3A4 Competitive 27.0 Midazolam Inhibition at the gut level cannot be ruled out. fda.gov
CYP3A4 No Inhibition - Testosterone Inconsistent results observed across studies. tga.gov.au
CYP1A2 No Direct or Time-Dependent Inhibition - Not Specified Low likelihood of clinical drug-drug interactions. tga.gov.au
CYP2A6 No Direct or Time-Dependent Inhibition - Not Specified Low likelihood of clinical drug-drug interactions. tga.gov.au
CYP2B6 No Direct or Time-Dependent Inhibition - Not Specified Low likelihood of clinical drug-drug interactions. tga.gov.au
CYP2C8 No Direct or Time-Dependent Inhibition - Not Specified Low likelihood of clinical drug-drug interactions. tga.gov.au
CYP2C9 No Direct or Time-Dependent Inhibition - Not Specified Low likelihood of clinical drug-drug interactions. tga.gov.au
CYP2C19 No Direct or Time-Dependent Inhibition - Not Specified Low likelihood of clinical drug-drug interactions. tga.gov.au
CYP2E1 No Direct or Time-Dependent Inhibition - Not Specified Low likelihood of clinical drug-drug interactions. tga.gov.au
CYP2J2 No Direct or Time-Dependent Inhibition - Not Specified Low likelihood of clinical drug-drug interactions. tga.gov.au

Role of Genotype-Phenotype Correlation in Metabolism

The metabolism of eliglustat is significantly influenced by the genetic makeup of the CYP2D6 enzyme, leading to different metabolizer phenotypes. tga.gov.aunih.gov Population pharmacokinetic analyses have identified the CYP2D6 predicted phenotype, based on an individual's genotype, as the most critical factor affecting the pharmacokinetic variability of eliglustat. tga.gov.aueuropa.eueuropa.eu

Individuals are categorized into different metabolizer groups based on their CYP2D6 genotype:

Normal (Extensive) Metabolizers (NMs or EMs): These individuals possess two normal function alleles and exhibit a typical metabolic response to eliglustat. nih.gov

Intermediate Metabolizers (IMs): With reduced CYP2D6 activity, these individuals experience a slower conversion of eliglustat to its inactive metabolites. nih.gov

Poor Metabolizers (PMs): Lacking significant CYP2D6 activity, PMs show substantially higher concentrations of eliglustat compared to EMs and IMs. tga.gov.aunih.gov In fact, at steady state, the systemic exposure in PMs can be 7 to 9-fold higher than in EMs. tga.gov.au

Ultra-Rapid Metabolizers (URMs): These individuals may not achieve therapeutic concentrations of eliglustat due to their accelerated metabolism. tga.gov.au

This strong correlation between CYP2D6 genotype and eliglustat exposure underscores the importance of pharmacogenetic testing prior to initiating treatment to determine the appropriate dosing regimen. tga.gov.aunih.gov

Transporter-Mediated Interactions (e.g., P-glycoprotein)

In addition to its interactions with CYP450 enzymes, eliglustat is also a substrate and an inhibitor of the P-glycoprotein (P-gp) efflux transporter. tga.gov.aufda.govdrugs.com In vitro studies have shown that eliglustat inhibits P-gp with an IC50 value of 22 µM. fda.gov This inhibition can lead to increased concentrations of other drugs that are P-gp substrates. tga.gov.aunih.gov For instance, the co-administration of eliglustat with digoxin, a known P-gp substrate, resulted in a 1.7-fold increase in digoxin's maximum concentration (Cmax) and a 1.5-fold increase in its area under the curve (AUC). tga.gov.au

Conversely, as a P-gp substrate itself, eliglustat's own absorption and distribution can be influenced by other P-gp inhibitors or inducers. tga.gov.auopenaccessjournals.com However, in vitro studies indicate that eliglustat does not appear to be a substrate for other transporters such as BCRP, OAT1B1, OAT1B3, MRPs, and OAT1, and it does not inhibit these transporters. fda.gov

Mechanistic Basis for Variable Preclinical Pharmacokinetics

The significant variability observed in the preclinical pharmacokinetics of eliglustat can be attributed to several factors, primarily its extensive first-pass metabolism. tga.gov.au The oral bioavailability of eliglustat is low, estimated to be less than 5%, due to this significant initial metabolism in the liver. tga.gov.au

The primary metabolic pathways involve the CYP2D6 and, to a lesser extent, the CYP3A4 enzymes. tga.gov.audovepress.comnih.gov The considerable inter-individual differences in the activity of these enzymes, particularly the well-documented polymorphisms of CYP2D6, are a major source of pharmacokinetic variability. tga.gov.aueuropa.eueuropa.eu This leads to a wide range of drug exposures among individuals with different CYP2D6 metabolizer phenotypes. openaccessjournals.comnih.gov

Furthermore, the pharmacokinetics of eliglustat in extensive and intermediate metabolizers are time-dependent, with systemic exposure increasing in a more than dose-proportional manner. tga.gov.au This non-linearity suggests that the metabolic pathways can become saturated. nih.gov The involvement of the P-gp transporter in the absorption and efflux of eliglustat adds another layer of complexity and potential for variability. tga.gov.auopenaccessjournals.com Preclinical studies in various animal models, including mice, rats, dogs, and monkeys, have also shown rapid absorption and varying terminal half-lives, further highlighting the complex pharmacokinetic profile of the compound. fda.gov

Emerging Research Areas and Future Academic Directions for Eliglustat Tartrate

Investigation of Novel Therapeutic Applications Beyond Lysosomal Storage Disorders

Beyond lysosomal storage disorders, the reduction of glycosphingolipid synthesis through glucosylceramide synthase inhibition is being investigated for its potential therapeutic role in other clinical settings nih.gov.

Glycosphingolipid-Related Pathologies (e.g., Diabetes, Cancer, AIDS, Polycystic Kidney Disease)

Experimental data support the investigation of glucosylceramide synthase inhibition using eliglustat (B216) tartrate or similar structural compounds for the treatment of conditions such as insulin-resistant diabetes, cancer, AIDS, and polycystic kidney disease nih.govnih.gov. Studies have shown that eliglustat reduced the levels of GM1 and GM3 gangliosides in cultured human erythroleukemia cells and murine melanoma cells, respectively. GM1 and GM3 gangliosides are substrates that accumulate in gangliosidoses, which are additional glycosphingolipid storage disorders openaccessjournals.comdovepress.com. Targeting glucosylceramide synthesis is considered a promising approach for type 2 diabetes mellitus and autosomal dominant polycystic kidney disease nih.gov.

Modulation of Bone Metabolism (e.g., Osteoclast Activity in Myeloma Models)

Eliglustat has shown promise in reducing osteoclast-driven bone loss in preclinical in vivo models of multiple myeloma (MM), an incurable malignancy often associated with osteolytic bone lesions researchgate.netresearchgate.net. Research indicates that eliglustat significantly reduced bone disease in several preclinical MM models by inhibiting osteoclastogenesis researchgate.net. Its mechanism involves altering lipid composition and plasma membrane fluidity, acting as an autophagy flux inhibitor in bone-resorbing osteoclasts researchgate.net. Specifically, eliglustat prevented the autophagic degradation of the signaling molecule TRAF3, a key step in osteoclast differentiation researchgate.netresearchgate.net. Studies using bone marrow from MM patients demonstrated that eliglustat arrested osteoclast differentiation in a glycosphingolipid-dependent manner researchgate.netresearchgate.net. Combining eliglustat with zoledronic acid, a bisphosphonate used for myeloma bone disease, provided further protection from bone loss in preclinical models, suggesting potential for combination therapies researchgate.netresearchgate.net.

Research AreaPathologies InvestigatedKey Findings Related to Eliglustat/GCS InhibitionSource
Glycosphingolipid-Related PathologiesInsulin-resistant diabetes, Cancer, AIDS, Polycystic Kidney DiseaseExperimental data support investigation; Reduced GM1/GM3 gangliosides in cell cultures; Promising approach for T2 Diabetes and ADPKD. nih.govnih.govopenaccessjournals.comdovepress.com
Modulation of Bone MetabolismMultiple Myeloma Bone DiseaseReduced osteoclast-driven bone loss in preclinical models; Inhibited osteoclastogenesis; Prevented TRAF3 degradation; Potential for combination therapy. researchgate.netresearchgate.net

Development of Brain-Penetrant Glucosylceramide Synthase Inhibitors for Neuronopathic Disorders

A significant limitation of eliglustat tartrate is its poor penetration of the blood-brain barrier (BBB), which restricts its therapeutic use to the non-neuronopathic forms of Gaucher disease oup.commdpi.comresearchgate.net. This has driven research into developing brain-penetrant glucosylceramide synthase inhibitors for treating neuronopathic disorders, such as neuronopathic Gaucher disease (Types 2 and 3), Tay-Sachs disease, and GM1 Gangliosidosis mdpi.comacs.org.

Overcoming P-glycoprotein Efflux at the Blood-Brain Barrier

Eliglustat tartrate is a substrate for the efflux transporter P-glycoprotein (P-gp), which is highly expressed at the BBB and limits the brain penetration of many compounds tga.gov.aunih.govnih.gov. This P-gp mediated efflux is a primary reason for eliglustat's poor distribution into the brain openaccessjournals.comnih.gov. Research efforts are focused on designing new glucosylceramide synthase inhibitors that retain enzyme activity but lack substrate specificity for P-gp to achieve sufficient brain exposure acs.orgnih.gov.

Preclinical Efficacy in Models of Neuronopathic Gaucher Disease and Other Gangliosidoses

Previous studies in mice have suggested the utility of brain-permeant glucosylceramide synthase inhibitors for treating neuronopathic Gaucher disease researchgate.net. While miglustat (B1677133), an iminosugar inhibitor, showed some brain distribution in preclinical studies, it was reportedly ineffective in clinical trials for neuronopathic Gaucher disease, possibly due to insufficient pharmacological potency to achieve effective brain exposure researchgate.netoup.comnih.gov. More potent ceramide analogue-based glucosylceramide synthase inhibitors have shown greater promise in genetic and chemically induced models of neuronopathic Gaucher disease researchgate.net. Novel brain-penetrant glucosylceramide synthase inhibitors, distinct from eliglustat, are being developed and tested in preclinical models. For instance, a novel inhibitor, T-036, demonstrated sufficient exposure and significant reduction of glucosylsphingolipids in the plasma and brain of a Gaucher disease mouse model, suggesting its potential for treating central nervous system symptoms nih.gov. Another eliglustat-based compound, CCG-222628, achieved significantly greater brain exposure in mice than an earlier optimized compound and showed comparable reductions in brain glucosylceramide and glucosylsphingosine (B128621) levels to venglustat (another investigational brain-penetrant inhibitor) in a mouse model of Gaucher disease type 3, but at lower brain exposure acs.org. In vitro studies using induced pluripotent stem cell-derived neurons from neuronopathic Gaucher disease patients have shown that eliglustat, along with the brain-penetrant ibiglustat, significantly reduced both glucosylceramide and glucosylsphingosine levels, suggesting that this human stem cell system recapitulates the therapeutic response to substrate reduction therapy drugs oup.com.

ChallengeMechanism / IssueResearch FocusFindings / ApproachesSource
Poor Brain Penetration of EliglustatEfflux by P-glycoprotein (P-gp) at the Blood-Brain BarrierDeveloping brain-penetrant GCS inhibitors; Designing compounds lacking P-gp specificity.Eliglustat is a P-gp substrate; Novel inhibitors designed to avoid P-gp efflux show improved brain exposure in models. openaccessjournals.comacs.orgtga.gov.aunih.govnih.gov
Treating Neuronopathic Disorders (e.g., nGD)Need for CNS-accessible therapiesEvaluating preclinical efficacy of brain-penetrant GCS inhibitors in disease models.Brain-permeant inhibitors show promise in mouse models; Novel compounds reduce glucosylsphingolipids in brain; In vitro models show response. researchgate.netoup.comacs.orgnih.govoup.com

Discovery and Validation of Preclinical Biomarkers

The identification and validation of preclinical biomarkers are crucial for monitoring disease progression and assessing the efficacy of eliglustat tartrate and other glucosylceramide synthase inhibitors in research studies. In Gaucher disease, several biomarkers are known to be elevated and decrease with effective therapy, including chitotriosidase, C-C motif chemokine 18 (CCL18), angiotensin-converting enzyme (ACE), and tartrate-resistant acid phosphatase (TRAP) nih.govnih.gov. Chitotriosidase is a commonly followed biomarker in clinical research, with significantly elevated activity in affected Gaucher patients that decreases with treatment nih.gov. CCL18 is another chemokine secreted by Gaucher cells that can be assessed, including in patients lacking chitotriosidase activity nih.gov. Plasma glucosylceramide and ganglioside GM3 levels have also been shown to normalize with eliglustat treatment in clinical trials dovepress.comnih.gov. In the context of bone disease, particularly in multiple myeloma, tartrate-resistant acid phosphatase isoform 5b (TRACP-5b) is a marker reflecting osteoclast activity and has been shown to be elevated in MM patients and associated with the severity of bone disease nih.gov. Changes in TRACP-5b levels have correlated with changes in other markers like NTX, IL-6, and beta2-microglobulin and have shown predictive value for disease progression nih.gov. These biomarkers are valuable tools in preclinical studies to assess the pharmacodynamic effects of eliglustat and related compounds on glycosphingolipid metabolism and disease activity in relevant models.

BiomarkerRelevanceFindings with Eliglustat/GCS InhibitionSource
ChitotriosidaseReflects total body burden of Gaucher cells; Commonly used in GD research.Activity decreases with treatment, comparable to ERT; Reduced by 35-50% in Phase 2 trial. nih.govdovepress.comnih.gov
C-C motif chemokine 18 (CCL18)Secreted by Gaucher cells; Assessable in patients lacking chitotriosidase.Marked declines observed with eliglustat treatment; Reduced by 35-50% in Phase 2 trial. nih.govdovepress.comnih.gov
Angiotensin-converting enzyme (ACE)Elevated in Gaucher disease.Levels decreased with eliglustat treatment; Reduced by 35-50% in Phase 2 trial. nih.govdovepress.comnih.gov
Tartrate-resistant acid phosphatase (TRAP)Elevated in Gaucher disease; TRACP-5b reflects osteoclast activity.Levels decreased with eliglustat treatment in GD; TRACP-5b elevated in MM and associated with bone disease severity, reduced by treatment. nih.govdovepress.comnih.govnih.gov
Plasma Glucosylceramide (GL1)Primary accumulated substrate in Gaucher disease.Normalized with eliglustat treatment in clinical trials. dovepress.comnih.gov
Ganglioside GM3Accumulated substrate in certain gangliosidoses; Potential link to insulin (B600854) resistance.Normalized with eliglustat treatment in clinical trials; Mitigation of secondary manifestations possible. dovepress.comnih.gov
Tartrate-resistant acid phosphatase 5b (TRACP-5b)Specific marker for osteoclast activity; Relevant in bone diseases like MM.Elevated in MM; Associated with bone disease severity; Reduced by treatment; Predictive value. nih.gov

Mechanistic Biomarkers Reflecting Glucosylceramide Synthase Inhibition

Research into eliglustat tartrate involves identifying and utilizing biomarkers that directly reflect its inhibitory effect on glucosylceramide synthase and the subsequent reduction in glycosphingolipid accumulation. Plasma glucosylceramide (GL-1) and ganglioside GM3 concentrations have been shown to normalize following eliglustat treatment, indicating the inhibition of GL-1 dependent synthetic pathways. tga.gov.aunih.gov Studies have confirmed that the inhibition of GL-1 synthesis by eliglustat does not lead to the abnormal accumulation of ceramide. tga.gov.au

In clinical trials, elevated biomarkers associated with Gaucher disease, such as chitotriosidase, C-C motif chemokine 18 (CCL18), angiotensin-converting enzyme (ACE), and tartrate-resistant acid phosphatase, have been observed to decrease significantly (by 35% to 50%) with eliglustat tartrate treatment. nih.gov Chitotriosidase, in particular, is recognized as a robust marker of disease activity and response to therapy in Gaucher disease, with levels significantly elevated in affected patients and decreasing upon treatment. nih.gov

The efficacy of eliglustat in inhibiting glucosylceramide synthase has been demonstrated in vitro with a half-maximal inhibitory concentration (IC50) of approximately 24 nmol/L in K562 cells. ijpsjournal.com Eliglustat exhibits minimal or no activity against several other glycosidases, highlighting its specificity for glucosylceramide synthase. nih.govijpsjournal.com

Correlative Biomarkers for Disease Progression in Animal Models

Preclinical studies utilizing animal models, such as the D409V/null mouse model of GD1, have been crucial in demonstrating the efficacy of eliglustat tartrate in reducing glucosylceramide accumulation in tissues. nih.govijpsjournal.com In these models, eliglustat treatment led to a dose-dependent reduction in glucosylceramide levels and the quantity of Gaucher cells. ijpsjournal.comijpsjournal.com For instance, in older symptomatic mice, oral administration of eliglustat at 150 mg/kg/day for 10 weeks resulted in a 40-60% reduction in glucosylceramide levels in the spleen, lung, and liver compared to vehicle treatment. ijpsjournal.comijpsjournal.com

These studies in animal models provide valuable correlative data linking the biochemical effect of glucosylceramide synthase inhibition by eliglustat to improvements in disease manifestations. The reduction in glucosylceramide levels in peripheral tissues and plasma of normal rats and dogs following oral administration of eliglustat further supports its activity in vivo. ijpsjournal.com The use of biomarkers in animal studies, such as glucosylceramide levels, serves as an endpoint to evaluate drug efficacy in the absence of direct animal models for certain target diseases. springermedizin.de

Computational Chemistry and Structural Biology Studies

Computational chemistry and structural biology play a vital role in understanding the interaction of eliglustat with its target enzyme, glucosylceramide synthase, and in the rational design of improved inhibitors.

Molecular Docking and Dynamics Simulations of Eliglustat-Enzyme Interactions

Molecular docking and molecular dynamics (MD) simulations are computational techniques used to investigate the binding pose, affinity, and dynamic interactions between a ligand, such as eliglustat, and a target enzyme. frontiersin.orgdntb.gov.uaknu.edu.afknu.edu.af These methods can provide insights into the molecular mechanisms of enzyme inhibition. frontiersin.org

While specific published studies detailing molecular docking and dynamics simulations of eliglustat specifically with glucosylceramide synthase were not extensively highlighted in the search results, the application of these techniques is a standard approach in drug discovery and understanding enzyme-inhibitor interactions. Molecular dynamics simulations, for example, can reveal conformational changes in enzymes upon ligand binding and characterize key residues involved in the interaction. mdpi.com Molecular docking helps predict the preferred binding orientation and affinity of a ligand within the enzyme's active site. knu.edu.afknu.edu.af These computational approaches are valuable for exploring the binding mechanism and can inform the design of new inhibitors with improved properties. frontiersin.org

X-ray Crystallography of Glucosylceramide Synthase-Inhibitor Complexes

X-ray crystallography is a powerful structural biology technique that provides high-resolution three-dimensional structures of proteins and their complexes with ligands. This technique is essential for visualizing the precise interactions between an enzyme and an inhibitor, revealing the binding site, the mode of binding, and the conformational changes induced by inhibitor binding. nuchemsciences.com

While direct crystallographic studies of human glucosylceramide synthase in complex with eliglustat tartrate were not prominently featured in the search results, X-ray powder diffraction (XRPD) has been used to characterize the crystalline forms of eliglustat hemitartrate. google.comgoogle.com Structural studies of related enzymes or glucosylceramide synthase from other organisms, potentially in complex with inhibitors, can provide valuable insights into the conserved features of the active site and the general principles of inhibition. For instance, X-ray crystallography has been used to examine ligand complexes of enzymes like spermidine (B129725) synthase from Plasmodium falciparum to understand inhibitor binding. science.gov Obtaining a crystal structure of human glucosylceramide synthase bound to eliglustat would provide definitive information about the molecular basis of its potent and specific inhibition.

Synergistic Research with Other Therapeutic Modalities in Preclinical Settings

Emerging research explores the potential for synergistic effects when eliglustat tartrate is used in combination with other therapeutic modalities in preclinical settings. This approach aims to address the multi-systemic nature of lysosomal storage disorders and potentially achieve more complete therapeutic coverage. researchgate.netunimi.it

Studies in mouse models of Gaucher disease have investigated the combination of eliglustat-based substrate reduction therapy with enzyme replacement therapy (ERT). google.comgoogle.comresearchgate.net In one study using a murine model, treatment with eliglustat tartrate after substrate clearance by imiglucerase (B1177831) (an ERT) resulted in a greater reduction of glucosylceramide in visceral organs compared to either treatment alone. researchgate.net This suggests a synergistic effect where SRT following ERT may slow the reaccumulation of glucosylceramide in affected organs. researchgate.net Similarly, in Gaucher mice administered recombinant glucocerebrosidase (an ERT) followed by eliglustat hemitartrate, lower levels of GL1 in visceral organs and a reduced number of Gaucher cells in the liver were observed compared to monotherapy. google.comgoogle.com

Combination therapies are also being explored for other lysosomal storage disorders. For example, eliglustat tartrate has been evaluated in an α-galactosidase A knockout mouse model of Fabry disease, where it was shown to reduce glycosphingolipid levels in various organs, with maximal effect when used in conjunction with ERT. researchgate.nettaylorandfrancis.com

Beyond ERT, the potential for combining SRT with other modalities such as hematopoietic stem cell transplantation (HSCT) and gene therapy is being considered, particularly for lysosomal storage diseases with central nervous system involvement, where eliglustat's brain penetration is limited. science.govresearchgate.netnih.gov Preclinical investigations indicate that eliglustat-based SRT can potentially synergize with these other treatment modalities. researchgate.net

The concept of combination therapy allows each treatment to potentially address the weaknesses of the other, leading to improved therapeutic outcomes. researchgate.net While clinical data on combination therapies involving eliglustat are limited, preclinical studies provide a strong rationale for further exploration of these synergistic approaches. nih.govresearchgate.net

Q & A

Q. What is the molecular mechanism of action of eliglustat tartrate, and how is it experimentally validated in preclinical models?

Eliglustat tartrate inhibits glucosylceramide synthase (GCS), reducing glycosphingolipid (GSL) accumulation in lysosomes . Preclinical validation involves:

  • In vitro enzyme assays to measure GCS inhibition kinetics (e.g., IC₅₀ values using UDP-glucose and ceramide substrates) .
  • Murine models (e.g., GBA D409V/null mice) demonstrating dose-dependent reductions in spleen/liver GSL levels and macrophage infiltration .
  • Biomarker tracking : Plasma glucosylceramide (GlcCer) and ganglioside GM3 normalization in Phase 2 trials .

Q. What are the key clinical trial phases for eliglustat tartrate, and what design elements distinguish their objectives?

Eliglustat’s clinical development included:

  • Phase I : Single/multiple-dose studies in healthy volunteers to establish pharmacokinetics (PK), safety, and food interactions .
  • Phase II : Open-label trials in GD1 patients (e.g., NCT00358150) assessing hematologic, visceral, and skeletal outcomes over 52 weeks .
  • Phase III : Randomized, non-inferiority trials (e.g., ENCORE) comparing eliglustat to ERT in stable patients, with composite endpoints (spleen volume, platelet count, hemoglobin) .

Design considerations :

  • Dose stratification based on CYP2D6 metabolizer status (poor vs. extensive) to avoid arrhythmia risks .
  • Inclusion criteria : Splenomegaly with thrombocytopenia/anemia in Phase II; stable ERT patients in Phase III .

Q. How do pharmacokinetic (PK) properties influence eliglustat tartrate dosing regimens in clinical trials?

PK studies revealed:

  • Half-life : ~6.8 hours, necessitating twice-daily dosing in most patients .
  • CYP2D6 dependence : Poor metabolizers require lower doses (84 mg once daily) to avoid QT prolongation .
  • Food interactions : High-fat meals delay absorption but do not affect overall bioavailability .

Methodological tools :

  • Population PK modeling to correlate CYP2D6 genotypes with plasma exposure .
  • ECG monitoring in trials to assess cardiac safety .

Advanced Research Questions

Q. How can researchers resolve contradictions in efficacy data between eliglustat tartrate and enzyme replacement therapy (ERT)?

While eliglustat showed non-inferiority to ERT in visceral parameters (e.g., spleen/liver volume), long-term data on bone/pulmonary outcomes remain limited . Strategies include:

  • Comparative effectiveness research : Meta-analyses of trials (e.g., ENCORE vs. ENGAGE) adjusting for baseline disease severity .
  • Biomarker profiling : Tracking chitotriosidase, CCL18, and TRAP to assess residual inflammation .
  • Skeletal endpoints : Dual-energy X-ray absorptiometry (DEXA) for bone mineral density changes over ≥5 years .

Q. What methodological approaches are used to evaluate eliglustat’s impact on rare GD1 subpopulations (e.g., patients with cardiovascular comorbidities)?

  • Exclusion criteria : Most trials exclude patients with arrhythmias or CYP2D6 inhibitors (e.g., fluoxetine) due to PK interactions .
  • Post-hoc analyses : Stratifying safety data by cardiac history in pooled Phase III datasets .
  • Real-world evidence : Registries (e.g., Gaucher Outcome Survey) to monitor off-trial adverse events .

Q. How can pharmacogenomic factors be integrated into eliglustat tartrate trial design?

  • Pre-screening : CYP2D6 genotyping via PCR or sequencing to stratify dosing .
  • Adaptive designs : Dose titration based on real-time PK data in early-phase trials .
  • Gene-drug interaction studies : Co-administering eliglustat with CYP2D6 inhibitors (e.g., paroxetine) to model toxicity risks .

Q. What are the challenges in assessing long-term safety and tolerability of eliglustat tartrate?

  • Cardiotoxicity : Prolonged QT interval in poor metabolizers requires ongoing ECG surveillance .
  • Neurological outcomes : Unlike miglustat, eliglustat does not cross the blood-brain barrier, limiting utility in neuropathic GD .
  • Data gaps : Limited pediatric and geriatric safety data; ongoing trials (e.g., EDGE) aim to address this .

Methodological Frameworks

  • PICOT Framework for research questions:

    • P : GD1 patients aged ≥18 years.
    • I : Eliglustat tartrate (50–100 mg BID).
    • C : ERT (imiglucerase).
    • O : Hemoglobin normalization (≥12 g/dL).
    • T : 24-month follow-up .
  • Biomarker Validation :

    Biomarker Utility Trial Reference
    ChitotriosidaseMonitors macrophage activationPhase II
    TRAPAssesses osteoclast activityPhase III
    GlcCerDirect substrate accumulationPreclinical

Key Data Contradictions

  • Efficacy vs. ERT : Eliglustat matches ERT in visceral outcomes but lacks data on bone crises .
  • Safety : Superior tolerability vs. miglustat (fewer gastrointestinal events) but cardiac risks in predisposed patients .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.